Technical Guide: (Dicyclopropylmethyl)amine Hydrochloride in Medicinal Chemistry and Organic Synthesis
Technical Guide: (Dicyclopropylmethyl)amine Hydrochloride in Medicinal Chemistry and Organic Synthesis
Executive Summary
(Dicyclopropylmethyl)amine Hydrochloride (CAS: 51043-72-2) is a highly specialized, sterically hindered aliphatic amine salt utilized extensively as a building block in modern drug discovery and organic synthesis. By incorporating two cyclopropyl rings adjacent to a primary amine, this compound offers a unique physicochemical profile. It provides substantial steric bulk without the excessive lipophilicity typically associated with larger aliphatic chains (such as tert-butyl or cyclohexyl groups). This in-depth guide explores the structural causality, physicochemical properties, synthetic methodologies, and analytical validation of (Dicyclopropylmethyl)amine Hydrochloride.
Physicochemical Profiling & Causality
The selection of the hydrochloride salt over the free base (CAS: 13375-29-6) is a deliberate experimental choice in pharmaceutical development. Low molecular weight aliphatic free bases are often volatile, susceptible to atmospheric oxidation, and difficult to weigh accurately due to hygroscopicity. Conversion to the hydrochloride salt yields a stable, free-flowing crystalline solid that ensures precise stoichiometric control during parallel synthesis and prolonged shelf-life.
Table 1: Quantitative Physicochemical Data
| Property | Value / Description |
| Chemical Name | (Dicyclopropylmethyl)amine Hydrochloride |
| CAS Number | 51043-72-2 (HCl Salt) / 13375-29-6 (Free Base) |
| Molecular Formula | C₇H₁₄ClN |
| Molecular Weight | 147.65 g/mol |
| LogP (Free Base) | ~1.19 |
| Appearance | White to off-white crystalline solid |
| GHS Classification | Eye Irritation (Category 2A), H319 |
Structural & Mechanistic Significance
The dicyclopropylmethyl moiety is highly valued in medicinal chemistry for its ability to modulate the pharmacokinetic (PK) properties of a drug candidate.
Causality of Metabolic Stability: The cyclopropyl ring possesses sp²-like C-C bond character, which alters the basicity (pKa) of the adjacent amine compared to standard alkyl amines. Furthermore, the rigid geometry of the two cyclopropyl rings creates a dense steric shield around the nitrogen atom. When incorporated into drug scaffolds—such as Corticotropin-Releasing Factor type 1 (CRF-1) antagonists—this steric shielding physically blocks the approach of Cytochrome P450 (CYP450) enzymes, thereby resisting N-dealkylation and oxidative cleavage.
Fig 1: Mechanistic pathway of dicyclopropylmethyl-induced metabolic stability.
Experimental Protocols: Synthesis & Isolation
The preparation of (Dicyclopropylmethyl)amine Hydrochloride typically begins with dicyclopropylmethanol. The following protocol outlines a self-validating workflow for converting the alcohol to the amine hydrochloride.
Step-by-Step Methodology
Step 1: Activation of Dicyclopropylmethanol
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Procedure: Dissolve dicyclopropylmethanol in anhydrous dichloromethane (CH₂Cl₂). Cool to 0°C under nitrogen. Add 1.2 equivalents of triethylamine (TEA), followed by dropwise addition of 1.1 equivalents of methanesulfonyl chloride (MsCl).
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Causality: The hydroxyl group is a poor leaving group. Mesylation converts it into a highly reactive sulfonate ester, facilitating downstream nucleophilic substitution.
Step 2: Azide Displacement
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Procedure: Concentrate the crude mesylate and redissolve in anhydrous DMF. Add 1.5 equivalents of sodium azide (NaN₃) and heat to 80°C for 4 hours.
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Causality: NaN₃ acts as a powerful nucleophile. The elevated temperature overcomes the steric hindrance of the dicyclopropyl groups, driving the SN2 displacement to completion.
Step 3: Reduction to Free Amine
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Procedure: Extract the dicyclopropylmethyl azide into ethyl acetate, wash with water to remove DMF, and concentrate. Dissolve the azide in methanol and add a catalytic amount of 10% Pd/C. Stir under a hydrogen atmosphere (1 atm) until gas consumption ceases. Filter through Celite.
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Validation: The disappearance of the distinct azide stretch (~2100 cm⁻¹) via FT-IR confirms complete reduction.
Step 4: Hydrochloride Salt Formation
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Procedure: Dissolve the crude free base in anhydrous diethyl ether. Slowly add 2.0 M HCl in diethyl ether dropwise at room temperature.
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Validation & Causality: The immediate formation of a white crystalline precipitate serves as a primary visual validation of salt formation. The non-polar ether solvent ensures the highly polar HCl salt is entirely insoluble, driving the precipitation to completion and leaving non-basic organic impurities in solution. Filter and dry under vacuum.
Fig 2: Step-by-step synthetic workflow for (Dicyclopropylmethyl)amine HCl.
Analytical Characterization
To ensure the purity of the synthesized (Dicyclopropylmethyl)amine Hydrochloride, Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is employed.
Because the molecule lacks a strong UV chromophore (no aromatic rings), specialized detection or derivatization may be required. However, standard LC-MS methods are highly effective. According to established chromatographic protocols, the compound can be separated using a mixed-mode or standard C18 column.
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Mobile Phase: Acetonitrile (MeCN) and water.
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Modifier: Phosphoric acid is used for standard UV/ELSD detection. For Mass-Spectrometry (MS) compatibility, phosphoric acid must be replaced with formic acid to prevent ion suppression and equipment fouling.
Applications in Drug Development
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CRF-1 Antagonists: The free base form (CAS: 13375-29-6) is a critical reactant in the synthesis of 4-dicyclopropylamino-7-aryl-7H-purines. These compounds act as Corticotropin-Releasing Factor type 1 (CRF-1) antagonists, which are investigated for the treatment of stress-related psychiatric disorders.
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Protecting Group Chemistry: The dicyclopropylmethyl moiety is utilized to form highly stable O-, N-, and S-protecting groups in solid-phase peptide synthesis. The amine hydrochloride is specifically used to generate protected amides, offering resistance to premature cleavage under standard coupling conditions.
References
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BOC Sciences. CAS 13375-29-6 (Dicyclopropylmethyl)amine - Building Block.
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Sigma-Aldrich. CAS 51043-72-2 | (Dicyclopropylmethyl)amine Hydrochloride.
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Angene Chemical. Safety Data Sheet: (Dicyclopropylmethyl)amine Hydrochloride (CAS 51043-72-2).
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SIELC Technologies. (Dicyclopropylmethyl)amine HPLC Separation Methods.
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Google Patents (US5536815A). Cyclopropyl based O- and N- and S-protecting groups.
